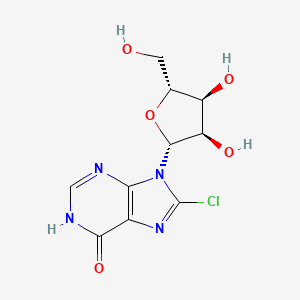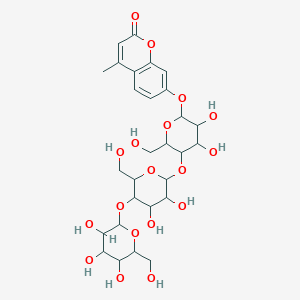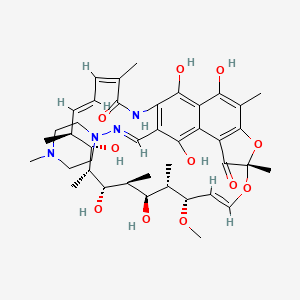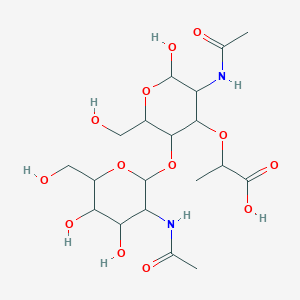
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid involves complex biochemical pathways. For instance, the production of N-Acetyl-D-neuraminic acid (Neu5Ac), a related compound, can be achieved through the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc) and subsequent condensation with pyruvate. A study by Gao et al. (2019) demonstrated the use of whole cells expressing Bacteroides thetaiotaomicron N-Acetyl-D-glucosamine 2-Epimerase and Escherichia coli N-Acetyl-D-neuraminic Acid Aldolase for Neu5Ac production, achieving significant yields (Gao et al., 2019).
Molecular Structure Analysis
The molecular structure of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid is characterized by its unique disaccharide peptide structure, which is essential for peptidoglycan formation in bacterial cell walls. This structure has been explored through enzymatic degradation studies and synthesis from precursor compounds (Guinand et al., 1984).
Scientific Research Applications
1. Regenerative Medicine
- Application : GlcNAc and its derivative GlcN have been used in regenerative medicine, particularly in the treatment of osteoarthritis .
- Method : GlcN is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage. The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .
- Results : Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .
2. Industrial Applications
- Application : GlcNAcases, which produce GlcNAc, have a wide range of promising applications in the food, energy, and pharmaceutical industries .
- Method : GlcNAcases hydrolyse N-acetylglucosamine-containing oligosaccharides and proteins. These enzymes are used for the synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .
- Results : GlcNAc has been widely used in the production of sialic acid, bioethanol, and single-cell proteins, and as a pharmaceutical therapy for gastrointestinal inflammation disorders, osteoarthritis, and cancer diagnosis .
3. Medical Applications
- Application : Hyaluronan, an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine, has been broadly utilized in medical applications .
- Method : Hyaluronan’s strong water-retaining ability and visco-elastic properties make it an important constituent of the extracellular matrix .
- Results : Hyaluronan’s physiological functions are still being researched, but its properties have been utilized in various medical applications .
4. Tissue Engineering
- Application : Glucosamine plays a role in tissue engineering .
- Method : Glucosamine is used in the course of tissue engineering. Despite numerous studies on glucosamine and more efforts on supramolecular gelators or self-assembled nanofibers and other tissue engineering applications .
- Results : Glucosamine has been used in various tissue engineering applications .
5. Drug Carrier for Molecular Therapies
- Application : Chitosan oligosaccharide, a derivative of GlcNAc, has been used as a drug carrier for molecular therapies .
- Method : Chitosan oligosaccharide is used as a drug carrier for molecular therapies, such as drug and gene delivery systems .
- Results : Chitosan oligosaccharide has been used in imaging for tumor and cancer detection .
6. Wound Healing and Bone Regeneration
- Application : Glucosamine and chitosan oligosaccharide have been used for wound healing and bone regeneration .
- Method : Glucosamine and chitosan oligosaccharide have been applied in various biomedical applications including wound healing, bone regeneration, antibacterial effect, and oral hygiene .
- Results : Glucosamine and chitosan oligosaccharide have shown promising results in wound healing and bone regeneration .
7. Regenerative Medicine
- Application : GlcN and GlcNAc have potential use as regenerative medicine .
- Method : GlcN is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage. The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .
- Results : Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .
8. Tissue Engineering
- Application : Glucosamine plays a role in tissue engineering .
- Method : Glucosamine is used in the course of tissue engineering. Despite numerous studies on glucosamine and more efforts on supramolecular gelators or self-assembled nanofibers and other tissue engineering applications .
- Results : Glucosamine has been used in various tissue engineering applications .
9. Drug Carrier for Molecular Therapies
- Application : Chitosan oligosaccharide, a derivative of GlcNAc, has been used as a drug carrier for molecular therapies .
- Method : Chitosan oligosaccharide is used as a drug carrier for molecular therapies, such as drug and gene delivery systems .
- Results : Chitosan oligosaccharide has been used in imaging for tumor and cancer detection .
Safety And Hazards
GlcNAc has been widely used in food, cosmetics, and pharmaceutical industries and is generally considered safe1. Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects1.
Future Directions
GlcNAc and its derivatives have a wide range of promising applications in various sectors especially in biomedical science21. They are considered as useful biocompatible materials to be used in a medical device to treat, augment or replace any tissue, organ, or function of the body1. The latest advances in the biomedical research are important emerging trends that hold a great promise in wound-healing management products1.
properties
IUPAC Name |
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKIVDUWFNRJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13787036 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


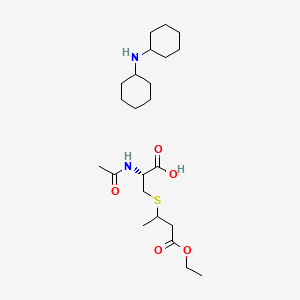
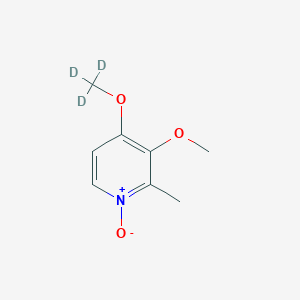
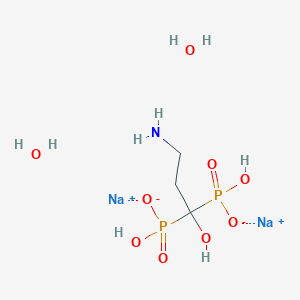

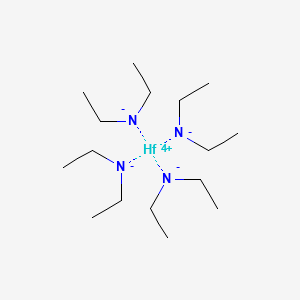
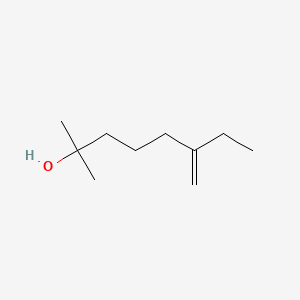
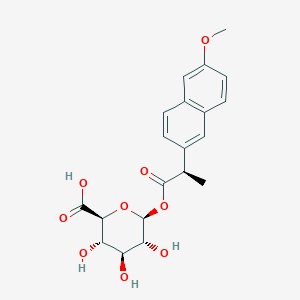
![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)
